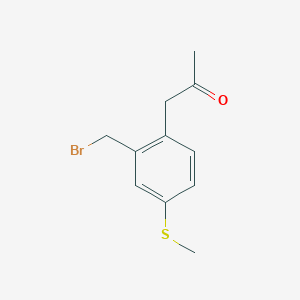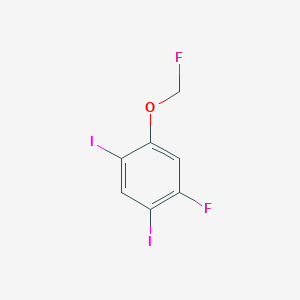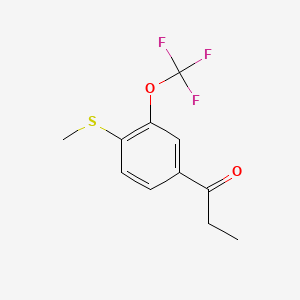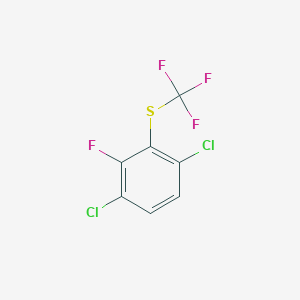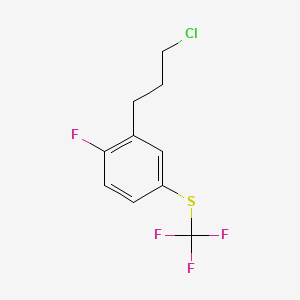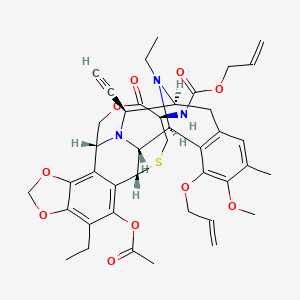
Trabectedin Intermediate A22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trabectedin Intermediate A22 is a key intermediate in the synthesis of trabectedin, a marine-derived antitumor agent. Trabectedin is known for its unique mechanism of action and is used in the treatment of various cancers, including soft tissue sarcoma and ovarian cancer .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of Trabectedin Intermediate A22 involves multiple synthetic steps. One common method starts with the reduction of a precursor compound, followed by several steps of functional group transformations, including oxidation, reduction, and cyclization reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The process is carefully monitored to maintain the required reaction conditions and to minimize impurities .
化学反応の分析
Types of Reactions
Trabectedin Intermediate A22 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are intermediates that further undergo cyclization and functional group transformations to yield this compound. These intermediates are crucial for the final synthesis of trabectedin .
科学的研究の応用
Trabectedin Intermediate A22 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study complex synthetic pathways and reaction mechanisms. In biology, it serves as a tool to investigate the interactions of marine-derived compounds with biological systems. In medicine, it is a critical intermediate in the synthesis of trabectedin, which is used to treat various cancers, including soft tissue sarcoma and ovarian cancer .
作用機序
Trabectedin Intermediate A22 itself does not have a direct mechanism of action, but it is a crucial intermediate in the synthesis of trabectedin. Trabectedin exerts its effects by binding to the minor groove of DNA, interfering with cell division and genetic transcription processes. It also affects the DNA repair machinery, leading to cell cycle arrest and apoptosis. The molecular targets include transcription factors and DNA repair proteins .
類似化合物との比較
Trabectedin Intermediate A22 is unique compared to other intermediates used in the synthesis of antitumor agents. Similar compounds include lurbinectedin and other ecteinascidins, which also have marine origins and similar mechanisms of action. this compound is specifically tailored for the synthesis of trabectedin, making it distinct in its structural and functional properties .
List of Similar Compounds
- Lurbinectedin
- Ecteinascidin 743
- Ecteinascidin 770
These compounds share similarities in their marine origins and mechanisms of action but differ in their specific applications and synthetic pathways .
特性
分子式 |
C41H47N3O10S |
|---|---|
分子量 |
773.9 g/mol |
IUPAC名 |
[(1R,2R,3S,11S,12S,14R,26R)-21,30-diethyl-12-ethynyl-6-methoxy-7-methyl-27-oxo-5-prop-2-enoxy-26-(prop-2-enoxycarbonylamino)-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate |
InChI |
InChI=1S/C41H47N3O10S/c1-9-14-49-37-29-23(16-21(6)34(37)48-8)17-27-26(12-4)44-28-18-51-40(46)25(42-41(47)50-15-10-2)19-55-39(33(44)32(29)43(27)13-5)31-30(28)38-36(52-20-53-38)24(11-3)35(31)54-22(7)45/h4,9-10,16,25-28,32-33,39H,1-2,11,13-15,17-20H2,3,5-8H3,(H,42,47)/t25-,26-,27-,28-,32-,33+,39+/m0/s1 |
InChIキー |
TXMPNRIGBSCEFS-GLHZXTFZSA-N |
異性体SMILES |
CCC1=C2C(=C3[C@@H]4COC(=O)[C@H](CS[C@H](C3=C1OC(=O)C)[C@@H]5N4[C@H]([C@@H]6CC7=C([C@@H]5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
正規SMILES |
CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


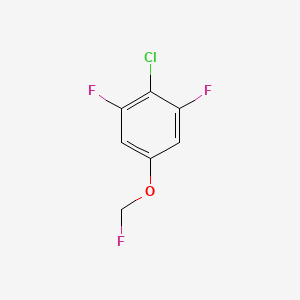
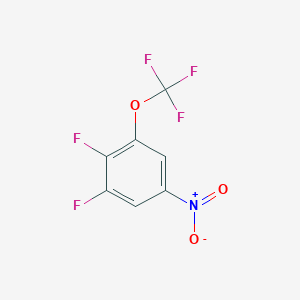
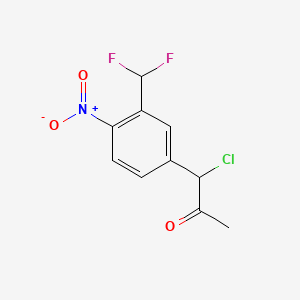
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)
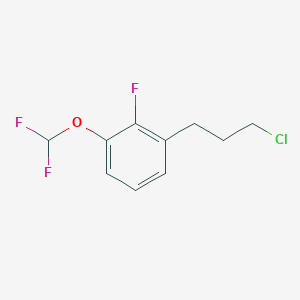
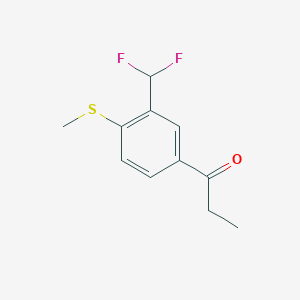
![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)
